molecular formula C13H11FN2O B074832 4-fluoro-N'-phenylbenzohydrazide CAS No. 1496-02-2

4-fluoro-N'-phenylbenzohydrazide

Cat. No.: B074832
CAS No.: 1496-02-2
M. Wt: 230.24 g/mol
InChI Key: PGKDUKIHKGXXIY-UHFFFAOYSA-N
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Description

4-Fluoro-N'-phenylbenzohydrazide is a hydrazine derivative characterized by a benzohydrazide backbone substituted with a fluorine atom at the para position of the benzene ring and a phenyl group at the hydrazine nitrogen (N'). The fluorine atom contributes to electronic effects (e.g., electron-withdrawing) and steric modulation, which influence reactivity and binding interactions . Crystallographic studies highlight its planar geometry, enabling stable π-π stacking and hydrogen-bonding networks, critical for biological activity and material properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.

    Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3)

Major Products Formed:

    Oxidation: Azobenzene derivatives

    Reduction: Hydrazine derivatives

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-fluoro-N'-phenylbenzohydrazide is as a precursor for synthesizing biologically active compounds. It has been explored for its potential as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. Research indicates that derivatives of benzohydrazides can exhibit varying degrees of COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

COX Inhibitory Activity Studies

A study synthesized several derivatives of N-phenylbenzohydrazide to evaluate their COX inhibitory activity. The results showed that certain compounds exhibited moderate COX-2 inhibition, suggesting that modifications to the benzohydrazide structure could enhance their anti-inflammatory properties. For instance, N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide demonstrated the highest COX-2 inhibitory activity among the tested derivatives .

Binding Affinity to Biological Targets

The interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic effects. Research into its binding with cyclooxygenase enzymes can provide insights into its anti-inflammatory properties and guide further modifications to enhance efficacy.

Structural Comparisons and Variants

The compound shares structural similarities with other benzohydrazides, which can influence chemical behavior and biological activity. Below is a comparison table highlighting notable variants:

Compound NameStructure CharacteristicsUnique Features
N'-PhenylbenzohydrazideLacks fluorine substituentServes as a baseline compound for comparison
4-Methyl-N'-phenylbenzohydrazideContains a methyl group instead of fluorinePotentially different biological activity
4-Bromo-N'-phenylbenzohydrazideContains a bromine substituentMay exhibit different reactivity and stability
N',N'-DiphenylbenzohydrazideContains two phenyl groupsIncreased steric hindrance may affect reactivity

This table illustrates how variations in substituents can lead to differences in reactivity and biological activity among compounds in the benzohydrazide family.

Intramolecular Hydrogen Bonding

Recent studies have highlighted the role of organic fluorine in molecular association applications, such as crystal engineering and functional material design. The presence of fluorine can influence intermolecular interactions via hydrogen bonding, which is significant in bio-inorganic and medicinal chemistry contexts .

Potential Applications in Drug Design

The unique properties of this compound make it a candidate for further exploration in drug design, particularly as a selective COX-2 inhibitor with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

    Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazine Moiety

Pyridine-Substituted Derivatives

  • 4-Fluoro-N'-[(pyridine-4-yl)carbonyl]benzohydrazide (): Replacement of the phenyl group with a pyridine ring introduces nitrogen-based coordination sites, enhancing metal-binding capacity. The Fe(III) complex of this derivative (Fe(C₁₃H₁₀FN₃O₂)Cl₃·2H₂O) exhibits a maximum UV-Vis absorption at 265.6 nm and IR absorption at 540.0 cm⁻¹, indicating ligand-to-metal charge transfer .

Schiff Base Derivatives

  • (E)-4-Fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (): The Schiff base formation with pyridine-2-carbaldehyde results in a non-linear optical (NLO) material with a high third-order NLO susceptibility (χ⁽³⁾ = 2.98 × 10⁻⁶ esu). Its HOMO-LUMO gap (4.12 eV) and intramolecular charge transfer (ICT) properties make it suitable for optoelectronic applications .

Key Findings :

  • Vanadium(V) complexes exhibit superior insulin-mimetic activity compared to non-metallated derivatives due to redox-active metal centers and ligand synergy .
  • Fe(III) complexes show bathochromic shifts in UV-Vis spectra (~265 nm vs. ~297 nm for free ligands), confirming metal-ligand coordination .

Functional Group Modifications

Electron-Withdrawing Groups (EWGs)

  • 4-Cyano and 2-Trifluoromethyl Substitutions (): Substitutions on the benzohydrazide scaffold (e.g., in VPC-70619) enhance N-Myc oncoprotein inhibition. Removal of the 4-cyano or 2-trifluoromethyl group reduces activity by >50%, highlighting their role in hydrophobic interactions and binding affinity .

Solvatomorphic Forms

  • (Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide ():
    Exhibits solvatomorphism (anhydrous vs. hydrate forms), altering intermolecular O–H⋯F interactions. The hydrate form shows enhanced thermal stability (ΔTdec = +15°C) compared to the anhydrous form, critical for formulation in drug delivery .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound λmax (nm) IR Absorption (cm⁻¹) Solubility Profile
4-Fluoro-N'-phenylbenzohydrazide 297 (ligand) 1650 (C=O stretch) Low in H₂O, high in DMSO
Fe(III)-pyridine complex 265.6 540 (Fe–O bond) Moderate in ethanol
Schiff base (pyridin-2-ylmethylene) 310 1605 (C=N stretch) Insoluble in hexane

Properties

CAS No.

1496-02-2

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N'-phenylbenzohydrazide

InChI

InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17)

InChI Key

PGKDUKIHKGXXIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F

Key on ui other cas no.

1496-02-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 ml. (0.25 mole) of 4-fluorobenzoyl chloride is added dropwise over a 30 minute period to a mixture of 25 ml. (0.25 mole) of phenylhydrazine and 35 ml. (0.25 mole) of triethylamine in 500 ml. of anhydrous diethyl ether stirred at -10° C. under nitrogen. The reaction mixture is allowed to warm to 20°-25° C. and stirred under nitrogen for 3 hours. The obtained solids are collected by filtration, washed with diethyl ether and dissolved in about 600 ml. of methylene chloride. The methylene chloride solution is filtered and evaporated at reduced pressure to near dryness, and n-hexane is added to obtain the crude solid product (26 g.). The crude product is dissolved in tetrahydrofuran and filtered to remove the triethylamine hydrochloride, the tetrahydrofuran is evaporated at reduced pressure, and the obtained product is recrystallized from acetone (12 g.), m.p. 181°-186° C. A second crop is also obtained (6 g.).
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Synthesis routes and methods II

Procedure details

A mixture of phenylhydrazine (25 ml, 0.25 mmole) and triethylamine (35 ml, 0.25 mmole) in anhydrous ether (500 ml) was cooled down to -5° to -10° C. (ice-salt bath) under nitrogen and treated dropwise, over a 30 minute period, with 4-fluorobenzene carbonyl chloride (30 ml, 0.25 mole). The reaction mixture was warmed to room temperature, stirred for 3.0 hours, then filtered, washing the solids well with ether (200 ml). The solids were dissolved in dichloromethane (600 ml), stripped to near dryness, suspended in hexane (600 ml) and filtered. The clear filtrate was evaporated to dryness, triturated with tetrahydrofuran (700 ml) and filtered, washing the solids well with tetrahydrofuran (100 ml). The filtrate was evaporated to dryness and dried in vacuo to give a crude product (34.6 g) contaminated with two other components.
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